molecular formula C18H21ClN2O3S B6476463 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640821-85-6

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6476463
CAS RN: 2640821-85-6
M. Wt: 380.9 g/mol
InChI Key: USPZZEFDXCCOQA-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine, also known as 3-CMPP, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a member of the pyridine family and is a derivative of 4-chloropyridine. It is a colourless, odourless solid with a melting point of 209-211°C and a boiling point of 313-314°C. 3-CMPP has been used in a variety of settings, including biochemical and physiological research, as well as in the synthesis of organic compounds.

Scientific Research Applications

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the effects of various drugs on the body, as well as to study the effects of certain hormones and other compounds on the body. It has also been used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes.

Mechanism of Action

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine has a number of mechanisms of action, depending on the application. In biochemical and physiological research, it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to the inhibition of the production of prostaglandins, which can have a number of effects on the body, such as reducing inflammation and pain. In the synthesis of organic compounds, 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine acts as a protecting group, allowing the synthesis of compounds that would otherwise be difficult to synthesize.
Biochemical and Physiological Effects
3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine has been studied for its potential effects on the body. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antioxidant effects. It has also been shown to have potential anti-cancer effects, though further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine has a number of advantages and limitations for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also non-toxic and has a low melting point, making it suitable for use in a variety of lab experiments. However, it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine research. One potential direction is to explore its potential anti-cancer effects. Another potential direction is to explore its potential as a drug delivery system, as it has already been used as a protective group in the synthesis of organic compounds. Additionally, further research could be done to explore its potential as an antioxidant and its potential effects on the body. Finally, further research could be done to explore its potential as a tool for studying the effects of hormones and other compounds on the body.

Synthesis Methods

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine can be synthesized in a few different ways. The most common method involves a two-step reaction of 4-chloropyridine with 3-methylbenzenesulfonyl chloride in the presence of a base catalyst, such as potassium carbonate. This reaction produces a mixture of 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine and 4-chloro-3-methylbenzenesulfonamide. The mixture can then be purified by recrystallization or chromatography to obtain pure 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine.

properties

IUPAC Name

3-chloro-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-2-4-16(11-14)25(22,23)21-9-6-15(7-10-21)13-24-18-5-8-20-12-17(18)19/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZZEFDXCCOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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